molecular formula C16H19NOS B2914437 3-Methylidene-8-[2-(methylsulfanyl)benzoyl]-8-azabicyclo[3.2.1]octane CAS No. 2320576-08-5

3-Methylidene-8-[2-(methylsulfanyl)benzoyl]-8-azabicyclo[3.2.1]octane

Cat. No.: B2914437
CAS No.: 2320576-08-5
M. Wt: 273.39
InChI Key: QJQYKQWPJYPLGV-UHFFFAOYSA-N
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Description

3-Methylidene-8-[2-(methylsulfanyl)benzoyl]-8-azabicyclo[321]octane is a complex organic compound featuring a bicyclic structure This compound is part of the tropane alkaloid family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylidene-8-[2-(methylsulfanyl)benzoyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the intramolecular [3 + 2] nitrone cycloaddition reaction, which is highly regio- and diastereoselective .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

3-Methylidene-8-[2-(methylsulfanyl)benzoyl]-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the benzoyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of the benzoyl group would yield benzyl derivatives.

Scientific Research Applications

3-Methylidene-8-[2-(methylsulfanyl)benzoyl]-8-azabicyclo[3.2.1]octane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in relation to neurotransmitter activity.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of its structural similarity to tropane alkaloids.

Mechanism of Action

The mechanism of action of 3-Methylidene-8-[2-(methylsulfanyl)benzoyl]-8-azabicyclo[3.2.1]octane is not fully understood. its structural similarity to tropane alkaloids suggests that it may interact with neurotransmitter receptors in the nervous system. The presence of the benzoyl and methylsulfanyl groups may also influence its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylidene-8-[2-(methylsulfanyl)benzoyl]-8-azabicyclo[3.2.1]octane is unique due to the presence of the methylsulfanyl and benzoyl groups, which confer distinct chemical properties and potential biological activities. Its specific structure allows for unique interactions with biological targets, making it a compound of interest in various research fields.

Properties

IUPAC Name

(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-(2-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NOS/c1-11-9-12-7-8-13(10-11)17(12)16(18)14-5-3-4-6-15(14)19-2/h3-6,12-13H,1,7-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQYKQWPJYPLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2C3CCC2CC(=C)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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